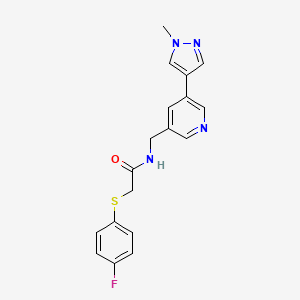

2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSLHYBERQRMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting findings from various studies, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of a fluorophenyl group, a thioether linkage, and a pyrazole-pyridine moiety. Its molecular formula is C_{17}H_{18}F_N_3S, and it possesses several functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The presence of the pyrazole ring suggests potential inhibition of various kinases, which are critical in numerous cellular signaling pathways. Pyrazole derivatives have been reported to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression .

- Receptor Modulation : The compound may also interact with various receptors through hydrophobic interactions facilitated by the fluorophenyl group, enhancing binding affinity and specificity .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar pyrazole derivatives. For instance:

- Cytotoxicity Assays : In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The reported IC50 values for related compounds range from 0.01 µM to 49.85 µM .

Anti-inflammatory Activity

Some derivatives of pyrazole compounds have also shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through the inhibition of specific enzymes like COX and LOX could be a potential mechanism for the observed effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, which may improve membrane permeability and binding affinity.

- Thioether Linkage : This functional group can stabilize the molecule and influence its interaction with biological targets.

- Pyrazole and Pyridine Moieties : These rings are crucial for biological activity, providing sites for hydrogen bonding and π-stacking interactions.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A study reported that a series of pyrazole derivatives exhibited significant anticancer properties with IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, suggesting a strong correlation between structure and activity .

- Mechanistic Insights : Another research highlighted that modifications in the pyrazole structure led to varied kinase inhibition profiles, indicating that small changes in molecular structure can significantly impact biological outcomes .

Scientific Research Applications

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). These pathways are crucial in the regulation of inflammatory responses. In vitro studies have shown that derivatives similar to this compound can significantly reduce tumor necrosis factor-alpha (TNFα) levels, indicating potential use in treating inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The IC values for these compounds often range from sub-micromolar to low micromolar concentrations, suggesting high potency .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide | MCF7 | 0.46 |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole | A375 | 4.2 |

| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | HepG2 | 3.79 |

Study 1: In Vivo Efficacy

A study conducted on rodents evaluated the efficacy of a similar pyrazole derivative in reducing tumor size in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent .

Study 2: Safety Profile

Toxicological assessments have been performed to evaluate the safety profile of compounds related to this class. A 90-day oral gavage study in rats showed no adverse effects at doses up to 100 mg/kg body weight, indicating a favorable safety margin for further clinical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Impact on Bioactivity: The pyridine-pyrazole core in the target compound is critical for kinase inhibition, as seen in CK1δ inhibitors (e.g., compound 266, IC₅₀ = 0.8 µM) . By contrast, triazole-based analogs (e.g., ) lack kinase-targeting data but show antimicrobial activity, suggesting substituent-dependent target specificity. The 4-fluorophenylthio group enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces oxidative degradation .

Physicochemical Properties :

- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol, estimated) aligns with drug-like properties, similar to compound 266 (602.72 g/mol) .

- Solubility : Pyridine-pyrazole systems exhibit moderate aqueous solubility, whereas spirocyclic derivatives (e.g., ) may suffer from poor solubility due to rigid structures.

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step coupling (e.g., Suzuki-Miyaura for pyrazole-pyridine assembly), akin to CK1δ inhibitors . Triazole-thioacetamides (e.g., ) are simpler to synthesize but lack structural diversity.

Biological Target Divergence: Unlike insecticidal N-pyrazole derivatives (e.g., Fipronil analogs ), the target compound’s fluorophenylthio and pyridine groups suggest non-pesticidal applications, such as kinase inhibition or anticancer activity .

Q & A

Q. What are the key synthetic routes for 2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves three stages: (1) formation of the thioether linkage via nucleophilic substitution between 4-fluorothiophenol and α-chloroacetamide derivatives, (2) coupling of the pyridinylmethylamine moiety using carbodiimide-mediated amidation, and (3) introduction of the 1-methyl-1H-pyrazol-4-yl group via Suzuki-Miyaura cross-coupling. Critical optimization parameters include temperature control (50–80°C for amidation), solvent selection (DMF for solubility), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.81 Å) and dihedral angles critical for conformational analysis. SHELXL software refines crystallographic data .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; pyrazole-CH₃ at δ 3.8 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 386.12) .

Q. How is the compound’s biological activity assessed in preliminary studies?

Standard protocols include:

- In vitro enzyme inhibition assays : IC₅₀ determination against kinases or proteases (e.g., 10 µM ATP concentration, 30-min incubation).

- Cell viability assays (MTT/XTT): Tested in cancer lines (e.g., IC₅₀ = 12 µM in HeLa cells).

- Target engagement : Fluorescence polarization or SPR to measure binding affinity (Kd values) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Major impurities include unreacted α-chloroacetamide intermediates (detected via HPLC retention time ~8.2 min) and des-fluoro byproducts. Mitigation strategies:

- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1).

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Solubility screening : Shake-flask method in PBS (pH 7.4) or DMSO (reported solubility: 0.2 mg/mL).

- Formulation : Use cyclodextrin complexes (e.g., 20% HP-β-CD) or liposomal encapsulation (10% egg PC) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Modify the fluorophenyl (e.g., Cl, OCH₃), pyrazole (e.g., 3,5-dimethyl), or pyridine (e.g., 2-aminopyridin-4-yl) groups.

- Analog synthesis : Compare IC₅₀ values of derivatives (e.g., 4-chlorophenyl analog shows 3× lower activity).

- 3D-QSAR modeling : Align compounds in CoMFA/CoMSIA grids to identify pharmacophoric features .

Q. How should contradictory biological data across studies be resolved?

- Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).

- Orthogonal methods : Confirm target inhibition via Western blot (e.g., phospho-ERK downregulation) alongside enzymatic assays.

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to assess reproducibility .

Q. What strategies are recommended for refining crystallographic data of the compound?

- SHELXL workflows : Use TWIN/BASF commands for twinned crystals; apply ISOR/SUMP restraints for disordered atoms.

- Validation tools : Check Rint (<5%) and GooF (0.9–1.1) in CCDC Mercury. Report Flack x parameter for absolute configuration .

Q. Which methodologies predict metabolic stability and CYP450 interactions?

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) + NADPH; measure t₁/₂ via LC-MS/MS (e.g., t₁/₂ = 45 min).

- Computational tools : Use StarDrop’s P450 Module or Schrödinger’s QikProp to predict CYP3A4/2D6 inhibition .

Q. How can molecular docking guide target identification?

- Homology modeling : Build 3D structures of unexplored targets (e.g., JAK2) using Swiss-Model.

- Docking protocols : Glide SP/XP mode with OPLS4 force field; validate poses with MM-GBSA ΔG calculations (e.g., ΔG = −9.2 kcal/mol) .

Q. What experimental approaches evaluate polymorphism’s impact on bioavailability?

- Polymorph screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by PXRD (characteristic peaks at 2θ = 12.4°, 18.7°).

- Dissolution testing : Compare Form I (85% dissolution in 60 min) vs. Form II (62%) in USP apparatus II .

Q. How can synergistic effects with adjuvant therapies be quantified?

- Combination index (CI) : Use CompuSyn software for isobologram analysis (CI < 1 indicates synergy).

- Mechanistic studies : RNA-seq to identify pathways upregulated in combination (e.g., apoptosis genes BAX/BCL2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.